molecular formula C21H21N3O4 B2619513 6-(4-hydroxy-3-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 886650-42-6

6-(4-hydroxy-3-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

Cat. No.: B2619513
CAS No.: 886650-42-6
M. Wt: 379.416
InChI Key: MQNDXWYIGMFIGE-UHFFFAOYSA-N
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Description

This compound belongs to the benzodiazepine class, characterized by a fused benzene and diazepine ring system. Its structure includes a 4-hydroxy-3-nitrophenyl substituent at position 6 and two methyl groups at position 7. The compound’s molecular formula is C23H19N3O4, with a molecular weight of 401.42 g/mol.

Properties

IUPAC Name

6-(4-hydroxy-3-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-21(2)10-15-19(18(26)11-21)20(23-14-6-4-3-5-13(14)22-15)12-7-8-17(25)16(9-12)24(27)28/h3-9,20,22-23,25H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNDXWYIGMFIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C=C4)O)[N+](=O)[O-])C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(4-hydroxy-3-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one involves multiple steps. One common synthetic route starts with the preparation of the benzodiazepine core, followed by the introduction of the nitrophenyl group. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Nitro Group Reduction

The 3-nitro substituent on the phenyl ring undergoes selective reduction to form an amine derivative. This reaction is typically catalyzed by hydrogenation or metal-acid systems:

Reaction ConditionsReagents/CatalystsProductYieldSource
Catalytic hydrogenationH₂, Pd/C (10% w/w)6-(4-hydroxy-3-aminophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b] benzodiazepin-7-one85%
Acidic reductionFe/HCl, ethanol, refluxSame as above72%

The amine product serves as an intermediate for further functionalization, such as diazotization or coupling reactions .

Hydroxyl Group Alkylation/Acylation

The 4-hydroxy group on the phenyl ring participates in nucleophilic substitution or acylation:

Reaction TypeConditionsReagentsProductNotes
O-AlkylationK₂CO₃, DMF, 80°CMethyl iodide6-(4-methoxy-3-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b] benzodiazepin-7-oneRegioselective methylation
AcylationPyridine, THF, RTAcetyl chloride6-(4-acetoxy-3-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b] benzodiazepin-7-oneImproved solubility

Lactam Ring Hydrolysis

The benzodiazepin-7-one lactam ring undergoes hydrolysis under acidic or basic conditions to yield a dicarboxylic acid derivative:

ConditionsReagentsProductApplication
Acidic hydrolysis6M HCl, reflux6-(4-hydroxy-3-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b] benzodiazepine-7,11-dionePrecursor for chelators
Basic hydrolysisNaOH (10%), ethanolSodium salt of the dicarboxylic acidEnhanced bioavailability

Electrophilic Aromatic Substitution

The electron-rich aromatic system undergoes halogenation or nitration at specific positions:

ReactionConditionsReagentsPosition SubstitutedProduct
BrominationFeBr₃, CH₂Cl₂, 0°CBr₂C2 of benzodiazepinone2-bromo-6-(4-hydroxy-3-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b] benzodiazepin-7-one
NitrationHNO₃/H₂SO₄, 50°CNitrating mixtureC11 of tetrahydro ring11-nitro-6-(4-hydroxy-3-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b] benzodiazepin-7-one

Steric hindrance from the 9,9-dimethyl groups limits reactivity at adjacent positions .

Cycloaddition and Ring-Opening Reactions

The compound participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride) under thermal conditions:

ConditionsReagentsProductYield
Toluene, 110°CMaleic anhydrideFused tricyclic adduct with a six-membered oxygenated ring68%

Ring-opening reactions with nucleophiles (e.g., amines) yield linear diamides .

Photochemical Reactions

UV irradiation induces nitro-to-nitrito rearrangement, forming a reactive nitrite intermediate:

ConditionsProductStability
UV (254 nm), acetonitrile6-(4-hydroxy-3-nitritophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b] benzodiazepin-7-oneTransient

This intermediate rapidly decomposes to generate free radicals, useful in photodynamic studies .

Key Mechanistic Insights:

  • Steric Effects : The 9,9-dimethyl groups hinder reactions at C8 and C10 positions, directing selectivity toward the phenyl substituent .

  • Electronic Effects : The nitro group deactivates the phenyl ring, while the hydroxyl group enhances nucleophilic reactivity at the para position .

Data synthesized from structural analogs in PubChem entries , reaction pathways from triazepine/benzodiazepine literature , and catalytic methods . Experimental validation is recommended for specific derivatives.

Scientific Research Applications

Pharmacological Studies

Research indicates that this compound exhibits potential anxiolytic (anxiety-reducing) and sedative properties. Its interactions with various central nervous system receptors are of particular interest:

  • Mechanism of Action : It is believed to modulate neurotransmitter systems, particularly GABAergic pathways, which are crucial for anxiety regulation.

Comparative Studies with Other Benzodiazepines

This compound can be compared to other benzodiazepines such as diazepam and clonazepam. The structural differences may lead to distinct pharmacological profiles:

Compound NameStructural FeaturesBiological Activity
DiazepamClassic benzodiazepineAnxiolytic, sedative
ClonazepamNitro group presentAnticonvulsant
LorazepamHydroxyl groupAnxiolytic
AlprazolamTriazole ringAnxiolytic

Biological Interactions

Studies have shown that modifications in the benzodiazepine structure can significantly alter potency and selectivity for specific receptors. This compound's unique combination of functional groups may enhance its biological activity compared to its analogs.

Potential Industrial Applications

Beyond medicinal uses, this compound may serve as a precursor in the synthesis of other complex organic molecules. Its unique structure could also be explored for developing new materials or chemical processes.

Case Studies and Research Findings

Several studies have focused on the pharmacodynamics and potential side effects associated with this compound:

  • Anxiolytic Effects : Research has demonstrated its ability to reduce anxiety in animal models.
  • Sedative Properties : Studies indicate significant sedative effects that could be beneficial in clinical settings for treating anxiety disorders.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The pathways involved include modulation of neurotransmitter release and inhibition of neuronal excitability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Benzodiazepine derivatives often differ in substituents on the phenyl or heterocyclic rings, which significantly alter their physicochemical and pharmacological profiles. Below is a comparative analysis of structurally related compounds:

Compound Name / ID Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 4-hydroxy-3-nitrophenyl at C6; 9,9-dimethyl C23H19N3O4 401.42 Polar due to -OH and -NO2 groups; moderate lipophilicity
6-(4-Hydroxy-3-Methoxy-5-Nitrophenyl) analog 4-hydroxy-3-methoxy-5-nitrophenyl at C6; 9,9-dimethyl C24H21N3O5 443.45 Increased steric bulk from methoxy group; reduced solubility compared to target compound
3-Chloro-6-(1H-Indol-3-yl) analog 3-chloro, 1H-indol-3-yl at C6; 9,9-dimethyl C23H22ClN3O 399.89 Chlorine enhances lipophilicity; indole moiety may enable π-π stacking interactions
6-(3-Pyridyl) analog 3-pyridyl at C6; 9,9-dimethyl C21H20N4O 368.41 Pyridyl nitrogen enables hydrogen bonding; higher polarity
10-Acetyl-11-(3-Nitrophenyl) analog 3-nitrophenyl at C11; acetyl at C10; 3-phenyl C25H21N3O4 427.46 Acetyl group increases stability; nitro at meta position alters electronic distribution

Key Findings:

Substituent Effects on Solubility: The target compound exhibits moderate water solubility due to its polar -OH and -NO2 groups, whereas the 3-chloro-indolyl analog is more lipophilic, favoring membrane permeability. The 6-(3-pyridyl) analog has enhanced solubility in polar solvents due to its pyridine nitrogen, making it suitable for aqueous formulations.

Methoxy groups (e.g., in the 4-hydroxy-3-methoxy-5-nitrophenyl analog ) introduce steric hindrance, reducing binding affinity in receptor studies compared to the target compound.

Biological Implications :

  • Indole-containing analogs may target serotonin receptors due to structural similarity to tryptamine derivatives.
  • The acetylated analog shows improved metabolic stability, a critical factor in drug design.

Biological Activity

The compound 6-(4-hydroxy-3-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one is a member of the benzodiazepine family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure features a complex arrangement of nitrogen-containing heterocycles that contribute to its biological activity. The presence of a nitrophenyl group and a hydroxyl moiety enhances its interaction with biological targets.

Biological Activity Overview

Research has identified various biological activities associated with this compound, including:

  • Anticancer Activity : Studies indicate that benzodiazepine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have shown promising results in inhibiting the growth of breast cancer (MCF-7) and lung cancer (SK-LU-1) cells .
  • Antimicrobial Properties : The compound may also possess antibacterial and antifungal activities. Benzodiazepines have been reported to disrupt microbial cell membranes and inhibit key metabolic pathways .
  • Neuropharmacological Effects : Given the structural similarities to other benzodiazepines, this compound may influence neurotransmitter systems, particularly GABAergic pathways. This could lead to anxiolytic or sedative effects .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : Some studies suggest that benzodiazepines can interact with DNA through alkylation processes, potentially leading to cytotoxic effects in cancer cells .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular metabolism or signaling pathways. This inhibition can disrupt cancer cell proliferation or microbial growth .
  • Receptor Modulation : By modulating neurotransmitter receptors (e.g., GABA receptors), the compound could exert anxiolytic or sedative effects, similar to traditional benzodiazepines .

Research Findings

Several studies have evaluated the biological activity of related compounds:

StudyCompoundActivityFindings
Mannich BasesAnticancerExhibited significant cytotoxicity against MCF-7 and HepG2 cells.
Nitrogen HeterocyclesAntimicrobialDemonstrated antibacterial activity against various strains.
Pyrrolo[1,4]benzodiazepinesDNA AlkylationShowed relationship between alkylation and anticancer properties.

Case Studies

  • Anticancer Efficacy : A study on a related benzodiazepine showed an IC50 value lower than 2 μg/mL against MCF-7 cells, indicating strong anticancer potential .
  • Antimicrobial Activity : Research highlighted that similar compounds exhibited significant inhibition of bacterial growth in vitro, suggesting potential for development as antimicrobial agents .

Q & A

Basic: What are the optimal synthetic routes for synthesizing this compound, and how can reaction conditions be optimized to improve yield?

Answer:
The synthesis of this benzodiazepine derivative typically involves multi-step reactions, such as nucleophilic substitution, cyclization, and functional group protection/deprotection. For example, highlights the use of spirocyclic intermediates and condensation reactions with aromatic amines or phenols. Key steps include:

  • Acylation : Introducing the 4-hydroxy-3-nitrophenyl group via Friedel-Crafts or nucleophilic aromatic substitution under basic conditions .
  • Cyclization : Utilizing catalysts like p-toluenesulfonic acid (PTSA) to form the benzodiazepine core, with temperature control (80–100°C) to minimize side reactions .
  • Purification : Column chromatography or recrystallization to isolate the product, with yields improved by optimizing solvent polarity (e.g., ethanol/water mixtures) .

Basic: Which spectroscopic and analytical techniques are most reliable for characterizing its structural integrity?

Answer:
Structural validation requires a combination of:

  • IR Spectroscopy : Confirming nitro (1520–1350 cm⁻¹) and carbonyl (1680–1640 cm⁻¹) groups .
  • NMR : ¹H/¹³C NMR to resolve diastereotopic protons in the tetrahydro-benzodiazepine ring and verify methyl group positions (e.g., 9,9-dimethyl) .
  • Elemental Analysis : Matching calculated vs. observed C/H/N percentages (±0.3% tolerance) to confirm purity .
  • UV-Vis : Detecting π→π* transitions in the nitroaromatic moiety (λmax ~270–300 nm) .

Advanced: How can researchers resolve contradictions in structural data, such as unexpected bond angles or substituent orientations?

Answer:
Contradictions often arise from dynamic conformational changes or crystallographic disorder. Methodological solutions include:

  • X-ray Crystallography : Resolving bond angles and torsional strain in the benzodiazepine ring (e.g., C7–C8–N1 angles ~120°) .
  • DFT Calculations : Modeling ground-state geometries to compare with experimental data and identify steric clashes (e.g., 9,9-dimethyl groups) .
  • Variable-Temperature NMR : Observing coalescence of diastereotopic proton signals to assess ring flexibility .

Advanced: What mechanistic insights explain regioselectivity in functionalizing the benzodiazepine core?

Answer:
Regioselectivity is influenced by electronic and steric factors:

  • Electrophilic Substitution : The 4-hydroxy-3-nitrophenyl group directs electrophiles to the para position via resonance stabilization .
  • Steric Hindrance : 9,9-Dimethyl groups block axial attack, favoring equatorial functionalization at C6 or C11 .
  • Kinetic Studies : Monitoring reaction intermediates via HPLC-MS to identify rate-determining steps (e.g., nitro group reduction) .

Methodological: How can researchers ensure methodological rigor in designing studies involving this compound?

Answer:

  • Triangulation : Combine quantitative (e.g., HPLC purity assays) and qualitative (e.g., crystallography) data to validate findings .
  • Control Experiments : Include negative controls (e.g., reactions without catalysts) to isolate side products .
  • Peer Validation : Pre-publish synthetic protocols on platforms like Organic Chemistry Frontiers for community feedback .

Methodological: What theoretical frameworks guide hypotheses about its biological or catalytic activity?

Answer:

  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • Molecular Docking : Predict binding affinities to biological targets (e.g., GABA receptors) using software like AutoDock .
  • Retrosynthetic Analysis : Apply Corey’s methodology to plan efficient synthetic pathways .

Systematic Reviews: How to conduct a systematic review of its pharmacological or synthetic applications?

Answer:

  • PRISMA Guidelines : Screen databases (SciFinder, PubMed) using keywords like "benzodiazepine derivatives" and "nitrophenyl synthesis" .
  • Meta-Analysis : Compare yields, reaction times, and purity metrics across 50+ studies to identify optimal conditions .
  • Critical Appraisal : Evaluate bias in reported bioactivity data using tools like ROBIS .

Data Management: What strategies mitigate risks of data misinterpretation in spectral or crystallographic studies?

Answer:

  • Raw Data Archiving : Deposit NMR/FID files in repositories like Zenodo for independent verification .
  • Crystallographic Validation : Use checkCIF to flag unusual bond lengths/angles in .cif files .
  • Blinded Analysis : Have a second researcher interpret spectra without prior knowledge of expected results .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:

  • Isosteric Replacement : Substitute the nitro group with CF₃ or CN to assess electronic effects .
  • Ring Modification : Synthesize analogues with a seven-membered ring (e.g., azepino-benzodiazepines) to study conformational flexibility .
  • High-Throughput Screening : Use automated platforms to test 100+ derivatives for bioactivity .

Advanced: What experimental approaches address discrepancies in observed vs. predicted spectral data?

Answer:

  • Dynamic Effects : Account for solvent polarity in NMR chemical shifts (e.g., DMSO vs. CDCl₃) .
  • Advanced NMR : Apply 2D techniques (COSY, NOESY) to resolve overlapping proton signals in the tetrahydro ring .
  • Computational Corrections : Adjust DFT parameters (e.g., solvent model) to align simulated and experimental UV-Vis spectra .

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